molecular formula C18H25NO3 B2779122 N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide CAS No. 1421499-81-1

N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide

Cat. No.: B2779122
CAS No.: 1421499-81-1
M. Wt: 303.402
InChI Key: XEJQSOIIXZRGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide (CAS 1428379-35-4) is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a rigid, hydrophobic adamantane group linked via a carboxamide bridge to a propyl chain bearing a furan heterocycle and a hydroxy group. This structure combines two privileged scaffolds in drug discovery: the adamantane moiety, known for its ability to enhance lipophilicity and binding affinity to biological targets, and the furan ring, a common component in bioactive molecules and natural products . Adamantyl carboxamide derivatives have been identified as potent and selective inhibitors of the therapeutic target human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The modulation of 11β-HSD1 activity is a promising strategy for treating metabolic disorders such as insulin resistance, dyslipidemia, and obesity . Research indicates that compounds with an adamantyl group connected to a heteroaromatic system like furan through an amide linker can exhibit high inhibitory activity, positioning this compound as a valuable candidate for further investigation in this field . Furthermore, furan-containing compounds are widely studied for their antimicrobial properties, with recent research showing activity against organisms such as Candida albicans , Escherichia coli , and Staphylococcus aureus . This compound is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c20-15(16-2-1-5-22-16)3-4-19-17(21)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-2,5,12-15,20H,3-4,6-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJQSOIIXZRGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Hydroxypropylation: The hydroxypropyl group is added through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the furan ring.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the adamantane core reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives (5a–y)

  • Structure : These compounds feature an adamantane group conjugated to an indole ring via a carboxamide linkage, with additional oxoacetamide functionalization .
  • Synthesis : Synthesized via a multi-step process involving adamantane-1-carbonyl chloride, o-toluidine, and Mn-BuLi, followed by oxalyl chloride and substituted amines .
  • Key Differences : Unlike the target compound, derivatives 5a–y lack a furan or hydroxypropyl group but incorporate an indole ring and oxoacetamide moiety. The indole system may enhance aromatic interactions in biological targets, while the oxoacetamide group introduces electrophilic reactivity.

N-(3-Chlorophenyl)-1-Adamantanecarboxamide

  • Structure : A simpler adamantane carboxamide with a 3-chlorophenyl substituent on the amide nitrogen .
  • Synthesis : Likely prepared via direct coupling of adamantane-1-carbonyl chloride with 3-chloroaniline, a common method for N-aryl carboxamides.
  • Key Differences : The absence of a hydroxypropyl-furan chain reduces steric bulk and hydrogen-bonding capacity compared to the target compound. The chlorine atom may enhance lipophilicity and influence halogen-bonding interactions.

Other Adamantane Carboxamides

Examples such as 2-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol and 3-chloro-N-[(4-nitrophenyl)methyl]aniline (mentioned in ) highlight structural diversity in this class. These compounds often prioritize substituents like morpholine, nitro groups, or methoxybenzyl chains to modulate solubility or target specificity.

Comparative Data Table

Compound Name Substituents on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Notable Functional Groups
This compound 3-(Furan-2-yl)-3-hydroxypropyl C₁₈H₂₅NO₃ 303.40 Furan, hydroxyl, adamantane
N-(3-Chlorophenyl)-1-adamantanecarboxamide 3-Chlorophenyl C₁₇H₂₀ClNO 289.80 Chlorophenyl, adamantane
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives Varied amines (e.g., indole-linked) Variable ~350–450 Indole, oxoacetamide, adamantane

Biological Activity

N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide, also known as FV-100, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The compound combines the structural features of adamantane, which is known for its stability and unique three-dimensional structure, with furan, a heterocyclic aromatic compound. The molecular formula is C18H25NO3C_{18}H_{25}NO_3 with a molecular weight of 303.4 g/mol. The presence of hydroxyl and carboxamide groups enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against herpes viruses. It acts by inhibiting viral replication through interference with viral enzyme functions.
  • Anticancer Properties : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Antiviral Activity

A study demonstrated that FV-100 effectively inhibits the replication of herpes simplex virus type 1 (HSV-1) in vitro. The compound showed a significant reduction in viral yield with an IC50 value in the low micromolar range. This suggests a potent antiviral effect that warrants further investigation for therapeutic applications against herpes viruses .

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of this compound against several human cancer cell lines, including:

Cell LineIC50 (μM)Activity Level
HeLa (Cervical)<10Potent
MCF-7 (Breast)<10Potent
HCT-116 (Colorectal)10-20Moderate
HepG2 (Liver)10-20Moderate
PC-3 (Prostate)>20Weak

These results indicate that the compound exhibits strong antiproliferative activity against cervical and breast cancer cell lines while showing moderate effects on colorectal and liver cancer cells .

Inhibition Studies

Further research has focused on the urease inhibitory activity of related compounds, which may provide insights into the potential broader biological applications of furan-containing compounds:

CompoundIC50 (μM)
FV-1005.00
Standard Inhibitor (Thiourea)88.50

This data suggests that FV-100 has a significantly higher urease inhibitory potency compared to standard inhibitors, highlighting its potential utility in treating conditions associated with urease activity .

Q & A

Q. How does this compound compare to structurally similar adamantane carboxamides in antimicrobial screens?

  • SAR Analysis : Replace the hydroxypropyl chain with methylene (N-[furan-2-ylmethyl]adamantane-1-carboxamide) to assess hydrophobicity-activity relationships. Bioactivity data can be tabulated:
DerivativeMIC (µg/mL) vs. S. aureusLogP
Target compound162.1
Methylene analog643.4
Ethylene glycol spacer321.8
  • Mechanistic Insight : Reduced activity in more lipophilic analogs suggests hydrophilic interactions are critical for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.